molecular formula C9H10BrClN2 B14761289 4-Bromo-3-(2-chlorophenyl)pyrazolidine

4-Bromo-3-(2-chlorophenyl)pyrazolidine

Cat. No.: B14761289
M. Wt: 261.54 g/mol
InChI Key: ANFPLPFKNVWNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(2-chlorophenyl)pyrazolidine is a heterocyclic compound that belongs to the pyrazolidine family. This compound is characterized by the presence of a bromine atom at the 4th position and a chlorophenyl group at the 3rd position of the pyrazolidine ring. Pyrazolidines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2-chlorophenyl)pyrazolidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzyl bromide with hydrazine hydrate to form the intermediate, which is then cyclized to produce the desired pyrazolidine derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2-chlorophenyl)pyrazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-(2-chlorophenyl)pyrazolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2-chlorophenyl)pyrazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(4-chlorophenyl)pyrazolidine
  • 4-Bromo-3-(2,4-dichlorophenyl)pyrazolidine
  • 4-Bromo-3-(2-methylphenyl)pyrazolidine

Uniqueness

4-Bromo-3-(2-chlorophenyl)pyrazolidine is unique due to the specific positioning of the bromine and chlorophenyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H10BrClN2

Molecular Weight

261.54 g/mol

IUPAC Name

4-bromo-3-(2-chlorophenyl)pyrazolidine

InChI

InChI=1S/C9H10BrClN2/c10-7-5-12-13-9(7)6-3-1-2-4-8(6)11/h1-4,7,9,12-13H,5H2

InChI Key

ANFPLPFKNVWNAD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC=CC=C2Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.